![molecular formula C18H19N5O3 B2466147 N-(3-氧代-3,4-二氢-2H-1,4-苯并恶嗪-6-基)-4-(2-吡啶基)四氢-1(2H)-吡嗪甲酰胺 CAS No. 685107-80-6](/img/structure/B2466147.png)
N-(3-氧代-3,4-二氢-2H-1,4-苯并恶嗪-6-基)-4-(2-吡啶基)四氢-1(2H)-吡嗪甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-4-(2-pyridinyl)tetrahydro-1(2H)-pyrazinecarboxamide is a useful research compound. Its molecular formula is C18H19N5O3 and its molecular weight is 353.382. The purity is usually 95%.
BenchChem offers high-quality N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-4-(2-pyridinyl)tetrahydro-1(2H)-pyrazinecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-4-(2-pyridinyl)tetrahydro-1(2H)-pyrazinecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗菌剂和抗氧化剂应用
合成用于抗菌和抗氧化用途的苯并恶嗪基吡唑啉亚芳基与 N-(3-氧代-3,4-二氢-2H-1,4-苯并恶嗪-6-基)-4-(2-吡啶基)四氢-1(2H)-吡嗪甲酰胺 结构相似的化合物已证明在抗菌和抗氧化应用中具有潜力。Sonia、Thachil、Parameswaran 和 Kochupappy (2013) 合成了苯并恶嗪基吡唑啉亚芳基,展示了它们作为抗菌剂和抗氧化剂的功效 (Sonia, Thachil, Parameswaran, & Kochupappy, 2013).
合成效率
吡啶类似物的有效合成途径Brooks 等人 (2010) 的研究重点介绍了苯并恶嗪吡啶类似物的有效合成途径,强调了可扩展至克级的高产率和简便的工艺 (Brooks et al., 2010).
抗菌活性
评估苯并恶嗪类似物的抗菌活性Kadian、Maste 和 Bhat (2012) 研究了苯并恶嗪类似物的抗菌活性,证明了对各种细菌菌株的显着疗效 (Kadian, Maste, & Bhat, 2012).
环保合成
微波催化的环保合成Dabholkar 和 Gavande (2003) 探索了一种微波催化方法来合成苯并恶嗪-羰基吡唑啉酮,提供了一种环保且快速的方法,并提高了产率 (Dabholkar & Gavande, 2003).
抗菌特性
苯并恶嗪衍生物的合成和生物活性Jayamma 和 Reddy (1994) 合成了基于苯并恶嗪的化合物,揭示了显著的抗菌特性,并在某些衍生物中还发现了抗组胺活性 (Jayamma & Reddy, 1994).
三唑-/噻二唑并苯并恶嗪及其抗菌活性
Dabholkar 和 Gavande (2012) 研究了三唑-/噻二唑并苯并恶嗪,重点关注它们的合成并评估其抗菌活性,突出了这些化合物在对抗细菌感染方面的潜力 (Dabholkar & Gavande, 2012).
放线菌中的生物碱
红树林来源的放线菌中的生物碱Wang 等人 (2014) 的一项研究从放线菌 Jishengella endophytica 中鉴定了新型生物碱,其中一些化合物显示出作为抗 H1N1 药物的潜力。这项研究增加了对苯并恶嗪衍生物多样生物活性的理解 (Wang et al., 2014).
属性
IUPAC Name |
N-(3-oxo-4H-1,4-benzoxazin-6-yl)-4-pyridin-2-ylpiperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O3/c24-17-12-26-15-5-4-13(11-14(15)21-17)20-18(25)23-9-7-22(8-10-23)16-3-1-2-6-19-16/h1-6,11H,7-10,12H2,(H,20,25)(H,21,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJTVJOTZRGSQRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)NC3=CC4=C(C=C3)OCC(=O)N4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-4-(2-pyridinyl)tetrahydro-1(2H)-pyrazinecarboxamide |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。